molecular formula C18H17NO3 B2835266 (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one CAS No. 869077-13-4

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2835266
CAS No.: 869077-13-4
M. Wt: 295.338
InChI Key: PVDKSIRMHFOVCC-YBEGLDIGSA-N
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Description

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a benzylidene group and a dimethylamino methyl group further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step often involves the condensation of the benzofuran derivative with benzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Dimethylamino Methyl Group: This can be accomplished through a Mannich reaction, where the benzofuran derivative reacts with formaldehyde and dimethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene group.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as acyl chlorides or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino methyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to (2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives and compounds with benzylidene or dimethylamino groups. Some examples are:

    2-benzylidene-1-benzofuran-3(2H)-one: Lacks the dimethylamino methyl group, resulting in different reactivity and biological activity.

    7-[(dimethylamino)methyl]-1-benzofuran-3(2H)-one:

    2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one: Similar structure but without the dimethylamino methyl group, leading to variations in its interactions with biological targets.

The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19(2)11-14-15(20)9-8-13-17(21)16(22-18(13)14)10-12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDKSIRMHFOVCC-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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